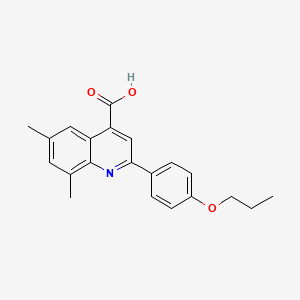

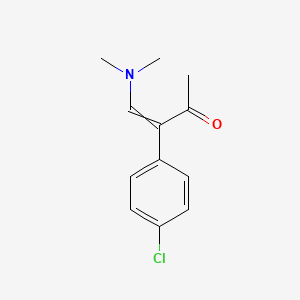

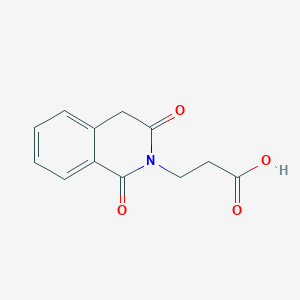

![molecular formula C8H15N3 B1351959 n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine CAS No. 474056-47-8](/img/structure/B1351959.png)

n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine, also known as MIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPA is a derivative of imidazole and has been found to possess a range of pharmacological properties that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis of Derivatives: N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine serves as a precursor in synthesizing various derivatives, such as N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and benzene sulfonamides, showcasing its versatility in chemical synthesis (Shafiee et al., 2005).

- Formation of Imidazole Derivatives: The compound is instrumental in forming new imidazole derivatives, which are explored for their potential bioactivity (Jasiński et al., 2008).

Catalytic Processes and Reactions

- Catalytic Synthesis: It is used in palladium-catalyzed oxidative aminocarbonylation reactions, indicating its role in facilitating complex chemical syntheses (Veltri et al., 2018).

Supramolecular Chemistry

- Supramolecular Assembly: The compound participates in the formation of supramolecular structures, such as tripod coils stabilized by π-π stacking and hydrogen bonding, highlighting its potential in designing novel molecular architectures (Cheruzel et al., 2005).

Functional Material Development

- Material Synthesis: Its derivatives are explored for synthesizing materials with potential applications in areas like water oxidation catalysis, showcasing its relevance in material science and green chemistry (Nestke et al., 2018).

Bioactive Compound Synthesis

- Anticancer and Antimicrobial Applications: Derivatives of this compound are investigated for their anticancer and antimicrobial properties, underlining the compound's importance in medicinal chemistry (Rashid et al., 2012).

Electrochemical Studies

- Electrochemical Behavior: Research on the electrochemical properties of its derivatives contributes to understanding its potential in electrochemistry and related applications (Servi et al., 2012).

Mechanism of Action

- The primary target of 1-methylimidazole is not well-documented in the literature. However, it belongs to the class of n-substituted imidazoles , which are heterocyclic compounds containing an imidazole ring substituted at position 1 .

- Imidazole derivatives exhibit diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Target of Action

Pharmacokinetics

properties

IUPAC Name |

N-[(1-methylimidazol-2-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)10-6-8-9-4-5-11(8)3/h4-5,7,10H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGSWPKAQUZWCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406431 |

Source

|

| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474056-47-8 |

Source

|

| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

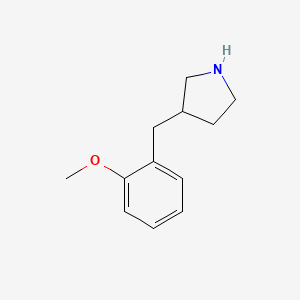

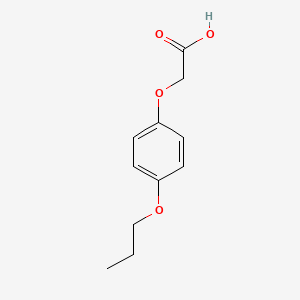

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

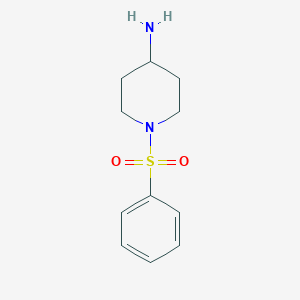

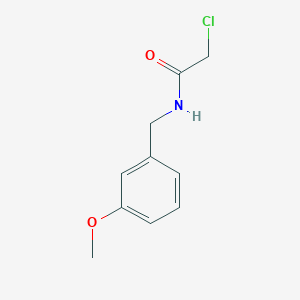

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

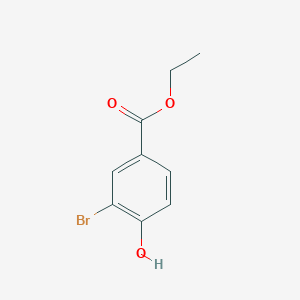

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)

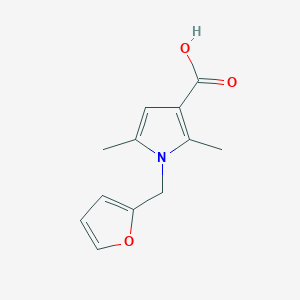

![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)